molecular formula C16H15NO5 B10756553 3-[5-(2-Nitropent-1-En-1-Yl)furan-2-Yl]benzoic Acid

3-[5-(2-Nitropent-1-En-1-Yl)furan-2-Yl]benzoic Acid

Cat. No.: B10756553
M. Wt: 301.29 g/mol
InChI Key: IRHZCQDCMUWUKV-RAXLEYEMSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving furan and benzoic acid derivatives.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.

      Major Products: These reactions could yield products such as substituted benzoic acids or furan derivatives.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, design novel derivatives, or investigate its role in organic synthesis.

      Biology: It might serve as a probe for studying biological processes or as a scaffold for drug development.

      Medicine: Although no specific medical applications are well-documented, further research could reveal therapeutic potential.

      Industry: Its unique structure may find applications in materials science or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available.
    • Further studies are needed to elucidate how it interacts with molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While this compound is somewhat unique due to its furan-benzoic acid hybrid structure, other benzoic acids and furan derivatives exist.

      Uniqueness: Its combination of aromatic and heterocyclic features sets it apart.

    Properties

    Molecular Formula

    C16H15NO5

    Molecular Weight

    301.29 g/mol

    IUPAC Name

    3-[5-[(Z)-2-nitropent-1-enyl]furan-2-yl]benzoic acid

    InChI

    InChI=1S/C16H15NO5/c1-2-4-13(17(20)21)10-14-7-8-15(22-14)11-5-3-6-12(9-11)16(18)19/h3,5-10H,2,4H2,1H3,(H,18,19)/b13-10-

    InChI Key

    IRHZCQDCMUWUKV-RAXLEYEMSA-N

    Isomeric SMILES

    CCC/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O)/[N+](=O)[O-]

    Canonical SMILES

    CCCC(=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]

    Origin of Product

    United States

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